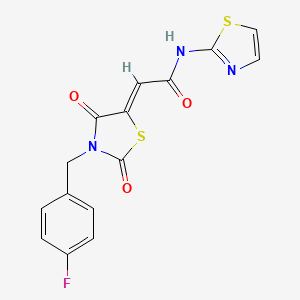

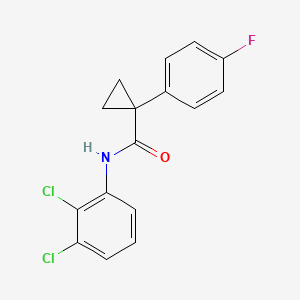

![molecular formula C18H13N3O4 B2877016 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428372-66-0](/img/structure/B2877016.png)

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C18H13N3O4 and it has a molecular weight of 335.319.

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

Xanthine oxidase (XO): is a key enzyme involved in the metabolic pathway of purine degradation, leading to the production of uric acid. Inhibitors of XO are sought after for the treatment of hyperuricemia and related conditions such as gout. Compounds based on the 6-oxo-1,6-dihydropyridazin-3-yl scaffold have shown promise as potent XO inhibitors. Studies involving 3D-QSAR , molecular docking, and pharmacophore modeling have identified key interactions with XO, providing a pathway for the design of new XO inhibitors .

Antimycobacterial Activity

Tuberculosis (TB) remains a major global health challenge, and the search for novel therapeutic agents is ongoing. The compound has been part of a study to discover noncovalent inhibitors against Mycobacterium tuberculosis . These inhibitors target the enzyme Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) , which is crucial for the survival of the bacteria. The research has led to the identification of derivatives with significant antimycobacterial activities, highlighting the potential for clinical applications .

Computer-Aided Drug Design (CADD)

The use of CADD strategies has been instrumental in the discovery of new drugs. The compound’s derivatives have been used as a scaffold for virtual screening and computationally guided design, resulting in the identification of novel molecules with therapeutic potential. This approach accelerates the drug discovery process and allows for the optimization of lead compounds .

Hyperuricemia-Associated Diseases

Hyperuricemia, an excess of uric acid in the blood, can lead to various diseases, including gout and kidney stones. The compound’s derivatives have been explored for their ability to modulate uric acid levels, offering a potential therapeutic strategy for managing these conditions .

Enzyme Interaction Studies

Understanding how small molecules interact with enzymes is crucial for drug development. The compound has been used in studies to elucidate the binding modes and interaction patterns with target enzymes. These studies provide insights into the structural requirements for activity and selectivity, aiding in the design of more effective drugs .

Pharmacokinetic Profiling

The pharmacokinetic properties of a drug determine its behavior within the body, including absorption, distribution, metabolism, and excretion. Research involving the compound has included the evaluation of its pharmacokinetic profile, ensuring that any potential drug candidates have favorable properties for in vivo use .

Mécanisme D'action

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in regulating lipid levels in the body .

Mode of Action

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide acts as an agonist to the THR-β . By binding to this receptor, it triggers a series of biochemical reactions that lead to the regulation of lipid levels .

Biochemical Pathways

The activation of the THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide leads to a cascade of events in the lipid metabolism pathway

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability when administered orally

Result of Action

The activation of the THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide results in the regulation of lipid levels . This can lead to a decrease in LDL cholesterol and triglycerides , which are key factors in the development of cardiovascular diseases.

Propriétés

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-17-8-6-14(20-21-17)12-3-1-2-4-13(12)19-18(23)11-5-7-15-16(9-11)25-10-24-15/h1-9H,10H2,(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHEPSEMVQRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

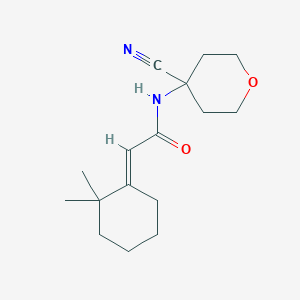

![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)

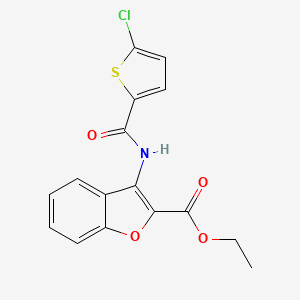

![1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2876941.png)

![3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2876942.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)